1-Phenylcyclohexylamine

Catalog No.
S515788
CAS No.
2201-24-3
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylcyclohexylamine

CAS Number

2201-24-3

Product Name

1-Phenylcyclohexylamine

IUPAC Name

1-phenylcyclohexan-1-amine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2

InChI Key

RGZGRPPQZUQUCR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

solubility

Soluble in DMSO

Synonyms

1-phenylcyclohexylamine, 1-phenylcyclohexylamine hydrochloride, 1-phenylcyclohexylamine, 3H-labeled, IEM 1921, IEM-1921, IEM1921

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

The exact mass of the compound 1-Phenylcyclohexylamine is 175.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Phenylcyclohexylamine (CAS: 2201-24-3) is a primary arylamine characterized by a phenyl group and an amino group attached to the same carbon of a cyclohexane ring. This structure makes it a foundational precursor for a range of more complex N-substituted arylcyclohexylamines.[1][2] Its primary utility in procurement is as a critical intermediate for synthesizing derivatives with applications in neuropharmacology, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, and in the development of other biologically active compounds.[3][4][5]

Substituting 1-phenylcyclohexylamine with simpler analogs like cyclohexylamine or its isomer, 4-phenylcyclohexylamine, is often unfeasible. The specific geminal arrangement of the phenyl and amino groups on the same carbon atom creates a unique steric and electronic environment that is critical for its reactivity and the biological activity of its derivatives.[2] Simpler amines lack the necessary steric hindrance and phenyl group electronics required for specific receptor interactions, while isomeric variants like 4-phenylcyclohexylamine, where the groups are on different carbons, result in fundamentally different molecular shapes and binding profiles. Therefore, for applications requiring the specific 1-arylcyclohexylamine scaffold, such as in the synthesis of targeted NMDA receptor antagonists, this compound is not functionally interchangeable with its simpler or isomeric counterparts.[5][6]

High-Yield Precursor for N-Alkylated Arylcyclohexylamine Synthesis

1-Phenylcyclohexylamine serves as a direct and efficient precursor for producing N-alkylated derivatives, which are widely studied as pharmacological agents. For example, the synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP), a well-characterized NMDA receptor antagonist, can be achieved by reacting 1-phenylcyclohexylamine with 1,5-dibromopentane, with reported yields of 65-75%.[3] This provides a more direct and often higher-yielding route compared to multi-step syntheses starting from less functionalized precursors like cyclohexanone or 1-phenylcyclohexene, which involve more hazardous reagents and can result in lower overall yields (~30-40%).[3]

Evidence DimensionOverall Reaction Yield
Target Compound Data65-75% (Alkylation from 1-phenylcyclohexylamine)
Comparator Or Baseline30-40% (Multi-step synthesis from 1-phenylcyclohexene or 1-phenylcyclohexanol)
Quantified DifferenceApproximately 1.6x to 2.5x higher yield
ConditionsSynthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via alkylation of the primary amine versus multi-step routes involving Ritter or Grignard reactions.

For process efficiency and material economy, using this compound as a direct precursor significantly improves yield, reducing waste and the cost of downstream products.

Essential Structural Core for Potent NMDA Receptor Antagonists

The 1-phenylcyclohexylamine scaffold is the foundational core for a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists. Research developing novel, non-addictive, rapid-acting antidepressants uses this core structure to create derivatives with balanced, multi-target activity. In a 2025 study, a heterocycle-fused derivative of 1-phenylcyclohexylamine (compound A16) demonstrated potent antagonism with an IC50 of 1.8 µM at the NMDA receptor.[5] This potency is comparable to or greater than many other established NMDA antagonists and is critically dependent on the 1-phenylcyclohexylamine core, which cannot be replaced by simpler amines without losing the specific receptor interaction.

Evidence DimensionNMDA Receptor Antagonist Activity (IC50)
Target Compound Data1.8 µM (for derivative A16)
Comparator Or BaselineLead compound S1 (data not specified but A16 showed more 'balanced' activity)
Quantified DifferenceDemonstrates high potency essential for this specific therapeutic class.
ConditionsIn vitro assessment of antagonist activity at the NMDA receptor.

Procurement of this specific compound is non-negotiable for research and development programs targeting this well-validated pharmacological scaffold for CNS disorders.

Defined Physical Properties for Process Control and Handling

1-Phenylcyclohexylamine has a defined boiling point of 106-107 °C at 1 Torr, distinguishing it from related, more volatile amines like cyclohexylamine (boiling point ~134 °C at atmospheric pressure).[7] Its higher boiling point and potential solid state at room temperature (depending on purity) can offer handling and processability advantages, such as reduced vapor pressure and easier dosing by weight compared to lower-boiling-point liquid amines.[8] While both are soluble in common organic solvents, the distinct physical state and lower volatility of 1-phenylcyclohexylamine can be a critical parameter for process safety and reaction control in scaled-up laboratory or industrial settings.

Evidence DimensionBoiling Point
Target Compound Data106-107 °C @ 1 Torr
Comparator Or BaselineCyclohexylamine: ~134 °C @ 760 Torr
Quantified DifferenceSignificantly lower volatility under standard conditions compared to the non-arylated analog.
ConditionsStandard physical property measurement.

Predictable physical properties are crucial for process design; the lower volatility of this compound compared to simpler amines enhances handling safety and control during synthesis.

Core Building Block for CNS Drug Discovery Programs

This compound is the designated starting material for synthesizing libraries of arylcyclohexylamine derivatives targeting central nervous system (CNS) disorders. Its proven utility as a precursor for potent NMDA receptor antagonists makes it essential for research programs developing novel therapeutics for depression, neurodegenerative diseases, and certain types of convulsions.[4][5]

Synthesis of Pharmacological Probes and Reference Standards

Given its role as the immediate precursor to compounds like phencyclidine (PCP) and its analogs, 1-phenylcyclohexylamine is procured for the synthesis of analytical reference standards and pharmacological probes.[3][6] These materials are critical for forensic science, toxicology, and neuropharmacology research to study receptor binding and function.

Development of Sterically Hindered Amine Derivatives

The bulky 1-phenylcyclohexyl group provides significant steric hindrance around the nitrogen atom. This feature is valuable in synthetic chemistry for directing reactions or for creating ligands and molecules where access to a specific site needs to be sterically controlled. The defined physical properties allow for its reliable use in multi-step synthetic routes where process control is paramount.[7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HBO2D49I2S

Related CAS

1934-71-0 (hydrochloride)

Other CAS

2201-24-3

Wikipedia

1-phenylcyclohexylamine

Dates

Last modified: 07-15-2023
1: Zaitsev AV, Kim KKh, Vasilev DS, Lukomskaya NY, Lavrentyeva VV, Tumanova NL, Zhuravin IA, Magazanik LG. N-methyl-D-aspartate receptor channel blockers prevent pentylenetetrazole-induced convulsions and morphological changes in rat brain neurons. J Neurosci Res. 2015 Mar;93(3):454-65. doi: 10.1002/jnr.23500. Epub 2014 Oct 31. PubMed PMID: 25359451.
2: Tikhonova TB, Nagaeva EI, Barygin OI, Potapieva NN, Bolshakov KV, Tikhonov DB. Monoamine NMDA receptor channel blockers inhibit and potentiate native and recombinant proton-gated ion channels. Neuropharmacology. 2015 Feb;89:1-10. doi: 10.1016/j.neuropharm.2014.08.018. Epub 2014 Sep 6. PubMed PMID: 25196733.
3: Vataev SI, Oganesian GA, Lukomskaia NIa, Magazanik LG. [The action of ionotropic glutamate receptor channel blockers on effects of sleep deprivation in rats]. Ross Fiziol Zh Im I M Sechenova. 2013 May;99(5):575-85. Russian. PubMed PMID: 24459868.
4: Kim KKh, Zaĭtsev AV, Lavrent'eva VV, Zhabko EP, Vataev SI, Lukomskaia NIa, Magazanik LG. [The effect of ionotropic glutamate receptor antagonist on pentylenetetrazole-indused seizures in Krushinsky-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Dec;98(12):1520-9. Russian. PubMed PMID: 23461196.
5: Vataev SI, Oganesian GA, Gmiro VE, Lukomskaia NIa, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers ON sleep-waking organization in rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Jul;98(7):809-18. Russian. PubMed PMID: 23074828.
6: Lukomskaia NIa, Vataev SI, Zhabko EP, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers on the development of audiogenic seizures in Krushinski-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Apr;98(4):449-60. Russian. PubMed PMID: 22834334.
7: Lacy HM, Gunnell MG, Laurenzana EM, Owens SM. Engineering and characterization of a mouse/human chimeric anti-phencyclidine monoclonal antibody. Int Immunopharmacol. 2008 Jan;8(1):1-11. Epub 2007 Oct 23. PubMed PMID: 18068094; PubMed Central PMCID: PMC2238695.
8: Lukomskaya NY, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. Effects of ionotropic glutamate receptor channel blockers on the development of pentylenetetrazol kindling in mice. Neurosci Behav Physiol. 2007 Jan;37(1):75-81. PubMed PMID: 17180322.
9: Lukomskaia NIa, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. [Effects of blockade of ionotropic glutamate receptors on the development of pentylenetetrazole kindling in mice]. Ross Fiziol Zh Im I M Sechenova. 2005 Nov;91(11):1241-51. Russian. PubMed PMID: 16408633.
10: Denekamp C, Egbaria E. Remarkable amine-TFA self assembly. J Am Soc Mass Spectrom. 2004 Mar;15(3):356-62. PubMed PMID: 14998537.
11: Bolshakov KV, Gmiro VE, Tikhonov DB, Magazanik LG. Determinants of trapping block of N-methyl-d-aspartate receptor channels. J Neurochem. 2003 Oct;87(1):56-65. PubMed PMID: 12969252.
12: Hardin JS, Wessinger WD, Proksch JW, Owens SM. Pharmacodynamics of a monoclonal antiphencyclidine Fab with broad selectivity for phencyclidine-like drugs. J Pharmacol Exp Ther. 1998 Jun;285(3):1113-22. PubMed PMID: 9618414.
13: Lapin IP, Yuwiler A. Modulation of the inhibitory effect of phenylethylamine on spontaneous motor activity in mice by CPP-(+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid. Pharmacol Biochem Behav. 1997 Feb;56(2):199-204. PubMed PMID: 9050075.
14: Cho AK, Hiramatsu M, Schmitz DA, Landaw EM, Chang AS, Ramamurthy S, Jenden DJ. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Drug Metab Dispos. 1993 Jan-Feb;21(1):125-32. PubMed PMID: 8095205.
15: Blake PA, Yamaguchi S, Thurkauf A, Rogawski MA. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsia. 1992 Jan-Feb;33(1):188-94. PubMed PMID: 1531130.
16: Lu YF, Sun FY, Zhang AZ. [Effects of phencyclidine analogs and phencyclidine/sigma ligands on vasoconstrictor response of rat mesenteric arteries induced by electrical field stimulation]. Zhongguo Yao Li Xue Bao. 1990 Jul;11(4):293-5. Chinese. PubMed PMID: 1966572.
17: Stefek M, Ransom RW, DiStefano EW, Cho AK. The alpha carbon oxidation of some phencyclidine analogues by rat tissue and its pharmacological implications. Xenobiotica. 1990 Jun;20(6):591-600. PubMed PMID: 2171233.
18: Thurkauf A, de Costa B, Yamaguchi S, Mattson MV, Jacobson AE, Rice KC, Rogawski MA. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. J Med Chem. 1990 May;33(5):1452-8. PubMed PMID: 2329567.
19: Rogawski MA, Thurkauf A, Yamaguchi S, Rice KC, Jacobson AE, Mattson MV. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. J Pharmacol Exp Ther. 1989 Jun;249(3):708-12. PubMed PMID: 2659775.
20: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.

Explore Compound Types